3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H15N3O3S2 and its molecular weight is 349.42. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Inhibitors
The compound has been studied for its potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway, which is targeted for cancer treatment. A study demonstrated that derivatives of the thieno[2,3-d]pyrimidine scaffold, similar to the compound , exhibit significant inhibitory activity, highlighting their potential as therapeutic agents in cancer research (Gangjee et al., 2008).
Synthesis and Structural Analysis
Another aspect of research on this compound focuses on its synthesis and structural analysis. Studies have been conducted on benzylation and nitrosation of related pyrimidinones, leading to the discovery of polymorphs and their structural characterization. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in material science and pharmaceuticals (Glidewell et al., 2003).
Antimicrobial Activities
Derivatives of the thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antimicrobial activities, indicating the broader pharmacological potential of these compounds. Such studies are foundational in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abdel-rahman et al., 2002).
Antitumor Activity
The antitumor activity of thieno[3,2-d]pyrimidine derivatives has also been a subject of interest. Research indicates that certain derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This research underscores the potential of these compounds in oncology, contributing to the development of new therapeutic agents (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The compound “3-(4-Nitrophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” belongs to the class of thienopyrimidines
Mode of Action
Thienopyrimidines often interact with their targets by binding to specific sites, leading to changes in the function of the target .
Biochemical Pathways
Thienopyrimidines can affect various pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can greatly affect its bioavailability and efficacy .
Result of Action
The effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can greatly affect the action of a compound .
Properties
IUPAC Name |
3-(4-nitrophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-2-8-23-15-16-12-7-9-22-13(12)14(19)17(15)10-3-5-11(6-4-10)18(20)21/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQMAQEIYVPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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